molecular formula C7H8O2 B8723387 1,4-Cyclohexadiene-1-carboxylic acid CAS No. 4315-35-9

1,4-Cyclohexadiene-1-carboxylic acid

Cat. No.: B8723387
CAS No.: 4315-35-9
M. Wt: 124.14 g/mol
InChI Key: XCSQXCKDEVRTHN-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1-carboxylic acid is a cyclic diene carboxylic acid that plays a critical role in bacterial menaquinone (vitamin K2) biosynthesis. In Escherichia coli, the menC gene encodes an enzyme responsible for converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) into o-succinylbenzoic acid (OSB), a key aromatic intermediate in menaquinone production . This compound is part of a multi-enzyme pathway involving MenF, MenD, and MenH, which collectively transform chorismate into menaquinone via structural rearrangements and decarboxylation steps . The conjugated diene system in its structure contributes to its reactivity, enabling participation in enzymatic aromatization reactions.

Properties

CAS No.

4315-35-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

cyclohexa-1,4-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-2,5H,3-4H2,(H,8,9)

InChI Key

XCSQXCKDEVRTHN-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

This compound Methyl Ester

  • Structure : Methyl ester derivative of the parent acid, with a methoxy group replacing the hydroxyl hydrogen.
  • Molecular Formula : C₈H₁₀O₂ .
  • Molecular Weight : 138.16 g/mol .
  • Key Differences: The ester group reduces polarity compared to the carboxylic acid, enhancing volatility for applications in gas chromatography . Lacks the free carboxylic acid group critical for enzymatic activity in menaquinone biosynthesis .

Alizarine Yellow R

  • Structure : Contains a 1,4-cyclohexadiene core substituted with a nitro-phenylhydrazone group and a ketone.
  • Molecular Formula : C₁₃H₉N₃O₅ .
  • Molecular Weight : 287.23 g/mol .
  • Key Differences: The extended conjugation from the nitro and hydrazone groups shifts its absorption spectrum, making it a dye (yellow) . No known role in enzymatic pathways; primarily used in analytical chemistry.

Aurintricarboxylic Acid

  • Structure: Derived from this compound, with three carboxyl groups and two phenolic rings.
  • Molecular Formula : C₂₂H₁₄O₉ .
  • Key Differences :
    • Acts as a potent inhibitor of ribonuclease A and viral RNA polymerases, unlike the parent compound .
    • The tricyclic structure enhances planar stacking interactions, enabling DNA/RNA binding .

Thermodynamic and Chemical Stability

Compound Stability Features Reactivity
This compound Susceptible to aromatization due to conjugated diene system; stabilized in enzymatic environments . Participates in decarboxylation and ring aromatization .
This compound ethyl ester Higher thermal stability than the parent acid due to esterification . Less reactive in aqueous conditions; used as a synthetic intermediate for Gabaculine (a neurotoxin) .
Cyclohexanecarboxylic acid (saturated analogue) Fully saturated ring increases steric protection, enhancing chemical inertness . Primarily undergoes carboxylate salt formation or esterification .

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